molecular formula C11H16N2S B8363715 3-(but-3-ynyl)-5-tert-butylthiazol-2(3H)-imine

3-(but-3-ynyl)-5-tert-butylthiazol-2(3H)-imine

Cat. No. B8363715
M. Wt: 208.33 g/mol
InChI Key: FOJLOOOHEGDZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875640B2

Procedure details

A mixture of the product of Example 74A (0.20 g, 1.3 mmol), the product of Example 78A (0.29 g, 1.3 mmol), tetrabutylammonium iodide (0.24 g, 0.64 mmol) in DMF (1.5 mL) was warmed to 85° C. and stirred for 16 h. The mixture was cooled to ambient temperature and quenched with saturated aqueous NaHCO3 (5 mL) and diluted with EtOAc (10 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×5 mL). The combined organics were dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and purified via flash column chromatography (SiO2, 10% MeOH in EtOAc then 9:1:0.1 CH2Cl2:MeOH:NH4OH) to provide the title compound (0.18 g, 0.84 mmol, 65% yield). MS (DCI/NH3) m/z 209 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:9][C:8]([NH2:10])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.C[OH:15]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[NH4+:7].[OH-:15].[CH2:6]([N:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[S:9][C:8]1=[NH:10])[CH2:5][C:1]#[CH:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CN=C(S1)N
Step Two
Name
product
Quantity
0.29 g
Type
reactant
Smiles
Name
Quantity
0.24 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 (5 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (SiO2, 10% MeOH in EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
C(CC#C)N1C(SC(=C1)C(C)(C)C)=N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.84 mmol
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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